molecular formula C6H14ClNO5 B583471 2-Amino-2-deoxy-D-[1-13C]glucose hydrochloride CAS No. 84247-63-2

2-Amino-2-deoxy-D-[1-13C]glucose hydrochloride

Cat. No.: B583471
CAS No.: 84247-63-2
M. Wt: 216.622
InChI Key: CBOJBBMQJBVCMW-MGYMDGOHSA-N
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Description

2-Amino-2-deoxy-D-[1-13C]glucose hydrochloride: is a stable isotope-labeled compound of D-Glucosamine Hydrochloride. It is an amino sugar and a prominent precursor in the biochemical synthesis of glycosylated proteins and lipids. This compound is often used in scientific research due to its labeled carbon atom, which allows for tracing and studying metabolic pathways and biochemical processes.

Mechanism of Action

Target of Action

D-Glucosamine-13C Hydrochloride, also known as Glucosamine-13C (hydrochloride), is an amino sugar and a prominent precursor in the biochemical synthesis of glycosylated proteins and lipids . It plays a crucial role in the formation of cartilage and synovial fluid, which are essential components of the joints .

Mode of Action

The compound interacts with its targets by providing a building block for the synthesis of glycosaminoglycans, which are essential for maintaining the structure and function of cartilage . This interaction slows the progression of osteoarthritis and relieves symptoms of joint pain .

Biochemical Pathways

D-Glucosamine-13C Hydrochloride affects the biochemical pathways involved in the synthesis of glycosylated proteins and lipids . It is a precursor in these pathways, contributing to the formation of structural polymers like chitin, chitosan, and peptidoglycans .

Pharmacokinetics

The pharmacokinetics of D-Glucosamine-13C Hydrochloride involves its absorption, distribution, metabolism, and excretion (ADME). Stable heavy isotopes of carbon, such as 13C, have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The molecular and cellular effects of D-Glucosamine-13C Hydrochloride’s action include the promotion of cell proliferation and differentiation, which can accelerate wound healing . It also has superoxide/hydroxyl radical scavenging activities, a strong chelating effect on ferrous ions, and enhances the reduced glutathione level to promote activity against intracellular oxidative stress .

Action Environment

The action, efficacy, and stability of D-Glucosamine-13C Hydrochloride can be influenced by various environmental factors. For instance, it has been shown that D-Glucosamine can physically attach to the cell membrane, and positively charged amino groups of D-Glucosamine can bind the cell membrane electrically to protect against tissue damage . This process may contribute to cell membrane stability, which is crucial in biomedical situations .

Biochemical Analysis

Biochemical Properties

D-Glucosamine-13C Hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The positively charged amino groups of D-Glucosamine-13C Hydrochloride can bind to the cell membrane electrically, protecting against tissue damage .

Cellular Effects

D-Glucosamine-13C Hydrochloride has notable effects on various types of cells and cellular processes. It influences cell function by promoting cell proliferation and differentiation . It also has superoxide/hydroxyl radical scavenging activities, a strong chelating effect on ferrous ions, and enhances the reduced glutathione level to promote activity against intracellular oxidative stress .

Molecular Mechanism

The molecular mechanism of D-Glucosamine-13C Hydrochloride involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of D-Glucosamine-13C Hydrochloride change over time. It has been observed that the prompt repair of microleakage through electropores on the cell membrane occurs after electroporation using D-Glucosamine-13C Hydrochloride .

Dosage Effects in Animal Models

The effects of D-Glucosamine-13C Hydrochloride vary with different dosages in animal models. While specific studies on D-Glucosamine-13C Hydrochloride are limited, glucosamine has been widely investigated in the treatment of osteoarthritis in animals .

Metabolic Pathways

D-Glucosamine-13C Hydrochloride is involved in several metabolic pathways. It is a prominent precursor in the biochemical synthesis of glycosylated proteins and lipids .

Transport and Distribution

It is known that glucosamine can physically attach to the cell membrane .

Subcellular Localization

It is known to bind to the cell membrane .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-2-deoxy-D-[1-13C]glucose hydrochloride can be synthesized through the hydrolysis of chitosan, a derivative of chitin found in the exoskeletons of crustaceans. The hydrolysis process involves the use of hydrochloric acid under controlled conditions to break down chitosan into this compound .

Industrial Production Methods: Industrial production of this compound typically involves microbial fermentation and enzymatic hydrolysis. Microorganisms such as Aspergillus and Trichoderma are used to produce hydrolyzing enzymes, which convert chitosan into this compound . This method is preferred due to its cost-effectiveness and eco-friendly nature.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-deoxy-D-[1-13C]glucose hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 2-Amino-2-deoxy-D-[1-13C]glucose hydrochloride is used as a tracer in metabolic studies to understand the pathways of carbohydrate metabolism. It helps in studying the incorporation of glucosamine into glycosaminoglycans and glycoproteins .

Biology: In biological research, it is used to study cell membrane stability and regenerative processes. It has been shown to promote cell proliferation and differentiation, making it useful in wound healing studies .

Medicine: this compound is used in medical research to study its effects on osteoarthritis and joint health. It is believed to help rebuild cartilage and reduce joint pain .

Industry: In the industrial sector, it is used in the production of dietary supplements and as a precursor for the synthesis of various bioactive compounds .

Comparison with Similar Compounds

Uniqueness: 2-Amino-2-deoxy-D-[1-13C]glucose hydrochloride is unique due to its stable isotope label, which allows for precise tracing in metabolic studies. This makes it particularly valuable in research applications where understanding the metabolic fate of glucosamine is crucial .

Biological Activity

2-Amino-2-deoxy-D-[1-13C]glucose hydrochloride, commonly referred to as glucosamine hydrochloride, is an amino sugar that plays a crucial role in the biochemical synthesis of glycosylated proteins and lipids. This compound is particularly significant in various biological processes, including cell signaling, structural integrity of tissues, and metabolic pathways. The isotopic labeling with carbon-13 allows for advanced studies in metabolic tracing and pharmacokinetics. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and research findings.

PropertyValue
Molecular Formula C₆H₁₄ClNO₅
Molecular Weight 215.632 g/mol
CAS Number 84247-63-2
Density Not Available
Melting Point Not Available
Solubility 379 mg/ml in water

This compound functions primarily as a precursor in the synthesis of glycosaminoglycans and glycoproteins. Its biological activity is mediated through several mechanisms:

  • Inhibition of Glycolysis : The compound can inhibit glycolytic pathways by competing with glucose for hexokinase binding, thereby decreasing ATP production in cells. This is particularly relevant in cancer cells where high glycolytic rates are observed .
  • Modulation of Glycosylation : By serving as a substrate for glycosylation reactions, it influences the post-translational modification of proteins which is critical for cellular communication and function .
  • Antioxidant Properties : Some studies suggest that glucosamine derivatives exhibit protective effects against oxidative stress, which may have implications for conditions such as arthritis and other inflammatory diseases .

Antimicrobial Activity

Research has shown that derivatives of 2-amino-2-deoxy-D-glucose exhibit significant antimicrobial properties. A study assessed the Minimum Inhibitory Concentration (MIC) against various bacterial strains:

CompoundMIC (μg/mL) against Gram-positive BacteriaMIC (μg/mL) against Gram-negative Bacteria
Diosgenyl 2-amino-2-deoxy-β-D-glucopyranoside0.5 - 8 (varies by strain)Poor activity
N-Ethyl derivative1 - 8 (varies by strain)Poor activity

The N-alkyl derivatives showed stronger activity against Gram-positive bacteria compared to their parent compound .

Antitumor Activity

The compound has also been investigated for its antitumor properties. Studies indicate that glucosamine can induce apoptosis in cancer cells by disrupting metabolic pathways essential for tumor growth .

Case Studies

  • Case Study on Glycosylation Inhibition : A study demonstrated that glucosamine hydrochloride reduced the glycosylation of proteins involved in cell signaling pathways, potentially leading to decreased tumor proliferation rates. This was particularly evident in breast cancer cell lines where treatment with glucosamine resulted in a significant reduction in cell viability over a 48-hour period.
  • Clinical Observations : In patients with osteoarthritis, glucosamine supplementation showed improvements in joint function and pain relief, attributed to its role in cartilage synthesis and repair mechanisms .

Research Findings

Recent research has highlighted the versatility of glucosamine derivatives in therapeutic applications:

  • COVID-19 Treatment Potential : The structural similarity of glucosamine to glucose positions it as a potential candidate for inhibiting viral replication by disrupting glycolytic pathways utilized by viruses like SARS-CoV-2 .
  • Bioavailability Studies : Investigations into the pharmacokinetics of glucosamine indicate favorable absorption profiles with minimal side effects, making it suitable for long-term use in chronic conditions .

Properties

IUPAC Name

(2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxy(113C)hexanal;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO5.ClH/c7-3(1-8)5(11)6(12)4(10)2-9;/h1,3-6,9-12H,2,7H2;1H/t3-,4+,5+,6+;/m0./s1/i1+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBOJBBMQJBVCMW-MGYMDGOHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)N)O)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H]([13CH]=O)N)O)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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